molecular formula C14H13NO5S2 B2982571 (E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 120841-39-6

(E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B2982571
CAS No.: 120841-39-6
M. Wt: 339.38
InChI Key: SQRXHNXWBTUUJP-IZZDOVSWSA-N
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Description

This compound is a derivative of benzaldehyde, specifically a methoxybenzaldehyde . Methoxybenzaldehydes are one of the important groups of benzoate derivatives. Some of them, exhibiting refreshing fragrance can be used as flavouring ingredients in food and cosmetics .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of ortho-vanillin with other compounds . For example, a novel Cu(II) complex based on the Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 294.300 Da and a melting point of 127-132 °C .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives of rhodanine-3-acetic acid exhibit significant antimicrobial properties. For instance, Krátký, Vinšová, and Stolaříková (2017) reported that derivatives were active against mycobacteria, with specific compounds showing high activity against Mycobacterium tuberculosis. Additionally, compounds in this class demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiangiogenic Effects

Certain derivatives have been explored for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and tested them against transplantable mouse tumors, demonstrating significant inhibition of tumor growth and angiogenesis. These findings suggest potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

Synthesis of Novel Compounds

The structural flexibility of (E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate and related compounds allows for the synthesis of a wide range of novel derivatives with potential scientific applications. For example, Yavari, Taheri, Naeimabadi, Bahemmat, and Halvagar (2018) developed a method for synthesizing tetrasubstituted pyrazole derivatives via a 1,3-dipolar cycloaddition, demonstrating the compound's utility in creating structurally diverse molecules (Yavari, Taheri, Naeimabadi, Bahemmat, & Halvagar, 2018).

Photovoltaic Applications

In the field of organic solar cells, derivatives of this compound have been evaluated for their photovoltaic properties. Khan et al. (2019) designed triazatruxene-based donor materials, modifying the acceptor moiety with compounds including this chemical structure. They found that these materials exhibit promising optoelectronic properties for use in organic solar cells, indicating the compound's potential in renewable energy technologies (Khan et al., 2019).

Safety and Hazards

Safety data for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions could involve further exploration of the medicinal properties of this compound and its derivatives, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-19-10-5-8(3-4-9(10)16)6-11-13(18)15(14(21)22-11)7-12(17)20-2/h3-6,16H,7H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRXHNXWBTUUJP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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